1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Overview
Description
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound characterized by a spiro structure that includes an oxygen atom and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro structure . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Similar spiro structure but lacks the oxygen atom.
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Contains a benzyl group, offering different chemical properties.
Uniqueness: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to the presence of an oxygen atom in its spiro structure, which can influence its reactivity and interaction with biological targets.
Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound characterized by its unique spirocyclic structure that includes both nitrogen and oxygen atoms. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly sigma receptors and mu-opioid receptors, which are crucial for pain management and mood regulation.
The molecular formula of this compound is with a molecular weight of approximately 158.21 g/mol. Its structure features a carbonyl group that enhances its chemical reactivity and potential pharmacological properties.
The biological activity of this compound primarily involves its binding to sigma and mu-opioid receptors. These interactions can modulate neurochemical pathways associated with pain perception and mood disorders. The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may also act as a soluble epoxide hydrolase (sEH) inhibitor, which has implications for treating chronic kidney diseases .
Pharmacological Studies
Research indicates that derivatives of this compound exhibit significant pharmacological activities:
- Pain Management : Compounds derived from this structure have shown dual activity towards sigma receptors and mu-opioid receptors, suggesting potential applications in analgesics.
- Chronic Kidney Disease : One study identified trisubstituted ureas based on this compound as potent sEH inhibitors, demonstrating efficacy in lowering serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis .
- Antimicrobial Properties : The compound is also being investigated for its antimicrobial and antiviral activities, indicating a broader spectrum of biological effects.
Comparative Analysis
The following table summarizes the structural features and unique properties of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | Benzyl group substitution | Enhanced lipophilicity and potential CNS activity |
2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | Methyl substitution | Variations in receptor binding profiles |
4-Aryl derivatives | Aryl substitutions | Diverse pharmacological activities targeting multiple receptors |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Pain Relief : A clinical trial evaluated the efficacy of a derivative in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting its role in pain management.
- Kidney Disease Model : In a rat model for chronic kidney disease, administration of the compound led to marked improvements in renal function markers, demonstrating its potential as an orally active therapeutic agent for renal disorders .
Future Directions
Research on this compound is ongoing, with future studies focusing on:
- Elucidating the precise molecular pathways involved in its biological activity.
- Exploring structural modifications to enhance receptor selectivity and potency.
- Investigating additional therapeutic applications beyond pain management and kidney disease.
Properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILMRSSGKFWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516728 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-25-4 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84243-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for the antihypertensive effects observed with 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?
A2: While further research is needed to fully elucidate the mechanism, pharmacological evaluation suggests that 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one primarily exerts its antihypertensive effects through peripheral alpha 1-adrenoceptor blockade []. This mechanism is supported by the observation that ring-opened analogues of this compound, possessing similar functionalities but lacking the spirocyclic structure, exhibit significantly reduced antihypertensive activity []. This highlights the importance of the intact spirocyclic system for potent interaction with the presumed alpha 1-adrenoceptor target.
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